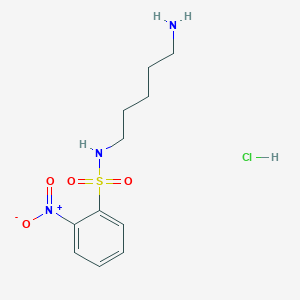

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride

Vue d'ensemble

Description

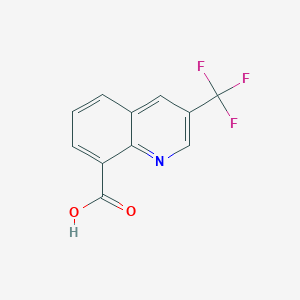

“N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” is a complex organic compound. Based on its name, it likely contains an aminopentyl group (a chain of five carbon atoms attached to an amino group), a nitrobenzene group (a benzene ring with a nitro group), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two other oxygen atoms, one of which is also bonded to a nitrogen atom) .

Molecular Structure Analysis

The molecular structure of “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would be determined by the arrangement of its constituent atoms and the bonds between them. The aminopentyl group would likely be a linear chain, while the nitrobenzene and sulfonamide groups would have more complex structures due to the presence of the benzene ring and the sulfur atom, respectively .Chemical Reactions Analysis

The chemical reactions involving “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would depend on its specific structure and the conditions under which the reactions take place. The presence of the nitro group and the sulfonamide group could make the compound reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Drug Delivery Systems

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride: can be utilized in the development of drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. For instance, the modification of hyaluronic acid with cholesterol and maleimide groups allows for the formation of nanogels that can be used for targeted drug delivery .

Tissue Engineering

The compound’s potential to create crosslinked hydrogels makes it suitable for tissue engineering applications. These hydrogels can provide a three-dimensional scaffold that mimics the extracellular matrix, supporting cell growth and differentiation for tissue regeneration .

Immunomodulation

Research indicates that hydrogels formed from this compound can modulate immune responses. For example, cholesterol-modified hyaluronic acid hydrogels have shown the ability to inhibit pro-inflammatory responses in macrophage-like cells, which could be beneficial in reducing inflammation in various medical conditions .

Bioconjugation

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride: can be used for bioconjugation, where it can link biomolecules to other compounds or surfaces. This is particularly useful in creating biosensors or diagnostic tools where the compound can act as a bridge between a signaling molecule and a detector .

Synthesis of Biomaterials

The compound is involved in the synthesis of biomaterials, such as the preparation of cholesteryl-6-aminohexylcarbamate. This process includes the conversion of hyaluronic acid to its tetra-n-butylammonium salt form, which is a key step in the synthesis of various biomaterials .

Anti-Inflammatory Applications

Due to its role in the formation of hydrogels that can inhibit inflammatory responses, N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride has potential applications in the development of anti-inflammatory treatments. This could be particularly useful in the treatment of chronic inflammatory diseases .

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with “N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride” would depend on its specific properties. For example, if it were a reactive compound, it could pose a risk of causing chemical burns or fires. It could also have toxic effects if ingested, inhaled, or absorbed through the skin .

Orientations Futures

Propriétés

IUPAC Name |

N-(5-aminopentyl)-2-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S.ClH/c12-8-4-1-5-9-13-19(17,18)11-7-3-2-6-10(11)14(15)16;/h2-3,6-7,13H,1,4-5,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGKSPTYZQTIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474876 | |

| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Aminopentyl)-2-nitrobenzenesulfonamide Hydrochloride | |

CAS RN |

437718-20-2 | |

| Record name | N-(5-Aminopentyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

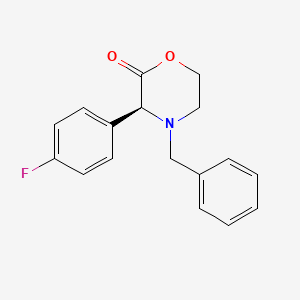

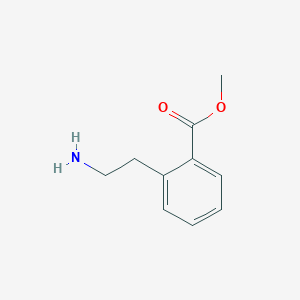

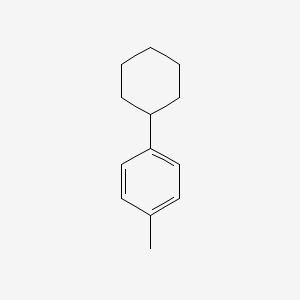

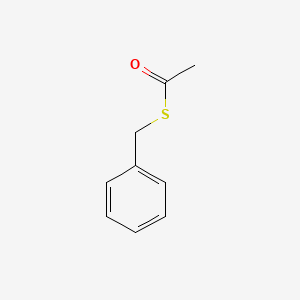

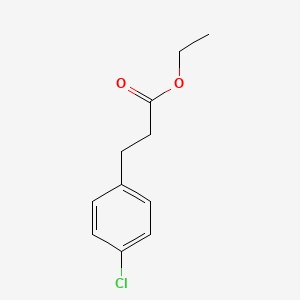

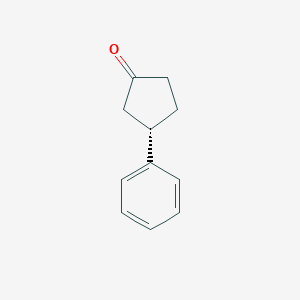

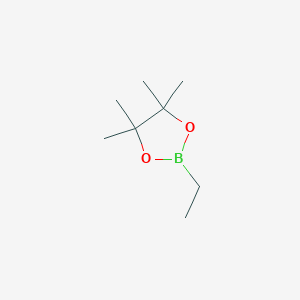

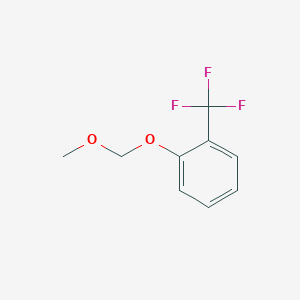

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.